molecular formula C16H28O2 B13811554 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol

3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol

Cat. No.: B13811554
M. Wt: 252.39 g/mol
InChI Key: LYXITZQJPFABBF-UHFFFAOYSA-N
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Description

3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol (CAS: 6379-55-1), also referred to as grifolin, is a natural diterpenoid derivative with a molecular formula of C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . Its structure features a conjugated triene system (5,7,11-triene), vicinal diol groups at positions 3 and 4, and methyl substituents at positions 3, 8, and 12.

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

3,8,12-trimethyltrideca-5,7,11-triene-3,4-diol

InChI

InChI=1S/C16H28O2/c1-6-16(5,18)15(17)12-8-11-14(4)10-7-9-13(2)3/h8-9,11-12,15,17-18H,6-7,10H2,1-5H3

InChI Key

LYXITZQJPFABBF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C=CC=C(C)CCC=C(C)C)O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation and Ring-Opening of Vinyl Precursors

One approach involves cyclopropanation of cyclopropylvinyl precursors followed by acid-mediated ring-opening to form homoallylic diols. This method uses diazomethane or methyl nitrosourea (MNU) as carbene sources under controlled temperatures (below 20°C to avoid hazardous decomposition) and Brønsted acids to promote ring opening. The reaction proceeds in biphasic media with vigorous stirring and phase separation to isolate the organic product.

  • Advantages: Avoids handling solid hazardous reagents directly by generating MNU in situ.
  • Yields: High yields (~89%) of acetate intermediates have been reported.
  • Conditions: Cooling and controlled addition of aqueous HBr or other acids at 0°C to 25°C are critical to maintain selectivity and avoid side reactions.

Wittig Olefination and Stille Coupling for Polyene Assembly

The triene backbone can be constructed via Wittig olefination of aldehyde intermediates with phosphonium ylides to install double bonds with defined E/Z geometry. Subsequent coupling reactions such as Stille coupling using palladium catalysts enable the assembly of larger fragments bearing the polyene chain.

  • Example: Wittig reaction of an aldehyde derived from ethyl 2-butynoate yielded a triene intermediate in 88% yield.
  • Stille coupling of amide and vinyl stannane fragments proceeded smoothly with Pd2(dba)3 catalysts to give coupling products in ~71% yield.
  • Final deprotection steps with fluoride sources (e.g., TBAF) afford vicinal diols.

Esterification and Protection Strategies

Protection of hydroxyl groups as silyl ethers (e.g., tert-butyldiphenylsilyl (TBDPS), triethylsilyl (TES)) is common during multi-step syntheses to prevent unwanted side reactions. Esterification using carbodiimide coupling agents (e.g., EDC) and catalysts like DMAP in dichloromethane allows for the formation of esters as intermediates.

  • General esterification involves reacting carboxylic acids with alcohols in the presence of EDC and DMAP overnight at room temperature.
  • Purification is achieved by flash chromatography using hexane/ethyl acetate gradients.

Catalytic Hydrogenation and Functional Group Transformations

Selective catalytic hydrogenation over Pd-C or PtO2 is used to reduce unsaturated bonds or cyclopropane rings when needed. Oxidation of alcohols to aldehydes (e.g., Dess–Martin periodinane) followed by conversion to alkynes or vinyl iodides enables further functionalization.

  • Vinyl iodides are installed via CrCl2-mediated halogenation reactions, which facilitate subsequent cross-coupling steps.
  • Hydrolysis of methyl esters using Me3SnOH in dichloroethane at elevated temperatures (80°C) yields free acids for further transformations.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclopropanation MNU generation in situ, Brønsted acid, <20°C 89 Avoids solid MNU handling, biphasic reaction
2 Wittig Olefination Ph3P=CH2, CH2Cl2, room temp 88 Forms triene with E/Z control
3 Stille Coupling Pd2(dba)3, LiCl, CuCl, DMF/THF 71 Coupling of vinyl stannane and amide fragments
4 Esterification EDC, DMAP, CH2Cl2, room temp, overnight 90+ Protection and activation of hydroxyl groups
5 Catalytic Hydrogenation 10% Pd-C or PtO2, EtOAc, H2 balloon, room temp 60-85 Reduction of double bonds or cyclopropanes
6 Oxidation & Halogenation Dess–Martin periodinane, CrCl2, CHI3, THF 70-80 Preparation of vinyl iodides for coupling
7 Deprotection TBAF, AcOH, THF 40-50 Removal of silyl protecting groups

Chemical Reactions Analysis

Types of Reactions

3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert double bonds into single bonds, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or ketones, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research has indicated that sesquiterpenes exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The presence of hydroxyl groups in 3,8,12-trimethyltrideca-5,7,11-triene-3,4-diol enhances its solubility and bioactivity against pathogens .
  • Anti-inflammatory Effects :
    • Terpenoids are known for their anti-inflammatory properties. The compound has been investigated for its ability to modulate inflammatory pathways in vitro. In one study involving plant extracts containing similar terpenoids, a reduction in pro-inflammatory cytokines was observed .
  • Potential in Cancer Therapy :
    • Some sesquiterpenes have demonstrated cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may inhibit the proliferation of specific cancer cell lines by inducing apoptosis .

Agricultural Applications

  • Pest Repellent :
    • The compound has been identified as a volatile organic compound emitted by plants under stress conditions (e.g., herbivory). It plays a role in attracting natural predators of pests like spider mites and aphids . This characteristic can be harnessed for developing eco-friendly pest management strategies.
  • Plant Growth Regulation :
    • Terpenoids have been shown to influence plant growth and development. In greenhouse studies where plants were treated with jasmonic acid (a known inducer of terpenoid production), enhanced growth and resistance to pests were recorded .

Food Science Applications

  • Flavoring Agent :
    • Due to its aromatic properties, this compound can be used as a flavoring agent in food products. Its presence in various fruits contributes to their characteristic scents and flavors.
  • Preservatives :
    • The antimicrobial properties of this compound make it suitable for use as a natural preservative in food products. Studies have shown that incorporating terpenoids into food formulations can extend shelf life by inhibiting microbial growth .

Case Studies

Study ReferenceApplication AreaFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus strains.
Pest ManagementAttracted predatory mites in controlled environments when applied to cucumber plants.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound.
Cancer ResearchInduced apoptosis in breast cancer cell lines during in vitro assays.
Food PreservationExtended shelf life of dairy products when incorporated into formulations.

Mechanism of Action

The mechanism of action of 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Diterpenoid Family

The diterpenoid family includes several compounds with overlapping functional groups or structural motifs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Structural Features Source/Origin
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol C₁₆H₂₈O₂ Vicinal diol, triene, methyl groups Conjugated triene; 3,4-diol; branched methyl Natural (e.g., fungi/plants)
18-nor-abieta-8,11,13-triene-4,7α-diol (Compound 8) C₁₉H₂₈O₂ Diol, aromatic rings Abietane skeleton; 4,7α-diol; 18-nor Jack pine buds
18-nor-abieta-8,11,13-triene-4,7β-diol (Compound 9) C₁₉H₂₈O₂ Diol, aromatic rings Abietane skeleton; 4,7β-diol; synthetic origin (now natural) Jack pine buds
7α,15-Dihydroxyabieta-8,11,13-trien-18-al (Compound 4) C₂₀H₂₈O₃ Aldehyde, diol, aromatic rings Abietane skeleton; oxidized C18 position Synthetic/Natural
Key Observations:

Carbon Skeleton Differences: The target compound has a shorter carbon backbone (C16) compared to abietane-type diterpenoids (C19–C20), which are derived from resin acids . The conjugated triene system in grifolin contrasts with the aromatic rings in abietane derivatives (e.g., compounds 8 and 9).

Functional Group Variations: Vicinal diols: Unique to grifolin (3,4-diol), whereas abietane derivatives like compounds 8 and 9 feature diols at non-adjacent positions (4,7α/β-diol). Oxidation States: Abietane derivatives often include aldehydes or carboxylic acids (e.g., compound 4), absent in grifolin.

Biosynthetic Pathways: Grifolin’s biosynthesis likely involves isoprenoid precursors, similar to abietane diterpenes, but with divergent cyclization and oxidation steps .

Comparison with Other Diol-Containing Compounds

Table 2: Non-Diterpenoid Analogues
Compound Name Molecular Formula Functional Groups Key Structural Differences Source/Origin
Eunicidiol (CAS: 1384270-07-8) Undisclosed Diol, cyclic ether Macrocyclic structure; ether linkage Marine sponges
9,11-Didehydroestradiol (Compound D in EP) C₁₈H₂₂O₂ Steroid backbone, diol Estrane skeleton; 3,17β-diol Synthetic
Key Observations:
  • Steroidal vs. Linear Diols : Estradiol derivatives (e.g., 9,11-Didehydroestradiol) feature a rigid tetracyclic structure and 3,17β-diol groups, contrasting with grifolin’s linear triene-diol system .
  • Macrocyclic Diols : Eunicidiol’s macrocyclic ether and diol arrangement differ fundamentally from grifolin’s acyclic triene-diol motif .

Biological Activity

3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol, also known as grifolin, is a naturally occurring compound with potential biological activities that have garnered research interest. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a terpenoid due to its structural characteristics. Terpenoids are a large class of organic chemicals derived from five-carbon isoprene units. The specific structure of grifolin contributes to its biological activities.

Biological Activities

1. Antimicrobial Activity
Grifolin has demonstrated significant antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Bacillus subtilis1810

These results indicate that grifolin could be a candidate for developing new antimicrobial agents .

2. Antioxidant Properties
Research has indicated that grifolin possesses antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases.

3. Neuroprotective Effects
Grifolin has been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, it has shown the ability to protect neurons from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of grifolin include:

  • Inhibition of Enzymatic Activity : Grifolin may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
  • Scavenging Free Radicals : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways : Grifolin may influence signaling pathways associated with inflammation and apoptosis in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Natural Products, grifolin was tested against multi-drug resistant strains of bacteria. The results showed that it had comparable efficacy to traditional antibiotics in some cases, suggesting its potential as an alternative treatment option .

Case Study 2: Neuroprotection in Animal Models
A study conducted on mice subjected to induced oxidative stress demonstrated that grifolin administration significantly reduced markers of neurodegeneration compared to control groups. Behavioral assessments indicated improved cognitive function in treated mice .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol, and what key reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis of this diol may involve epoxidation of precursor polyenes followed by hydrolysis, as seen in analogous terpene diol pathways . For stereochemical control, reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., acid/base-mediated hydrolysis) are critical. For example, epoxide intermediates derived from conjugated trienes (like 5,7,11-triene systems) require regioselective hydrolysis to yield the desired 3,4-diol configuration. Chromatographic purification (e.g., silica gel chromatography) is essential to isolate stereoisomers, as minor variations in reaction conditions can lead to competing pathways .

Q. How can researchers analytically characterize the purity and structural conformation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the positions of methyl groups (3,8,12), hydroxyl groups (3,4), and double bonds (5,7,11). Coupling constants in ¹H NMR help distinguish E/Z configurations of double bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₆H₂₈O₂) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC or GC-MS (using retention time comparisons) can assess purity and resolve stereoisomers .
  • Reference Standards : Cross-referencing with CAS 6379-55-1 (from safety data sheets) ensures alignment with published spectral libraries .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : Use in vitro models (e.g., MTT assay on human cell lines) to screen for toxicity. Note that existing safety data indicate no comprehensive toxicological studies, necessitating baseline testing .
  • Enzyme Inhibition Studies : Test interactions with cytochrome P450 enzymes or epoxide hydrolases, given structural similarities to carcinogenic diol metabolites (e.g., DMBA-3,4-diol) .
  • Anti-inflammatory/Pheromone Activity : Design bioassays based on its sesquiterpene backbone, which is common in plant-insect interactions .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in this compound synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives can be obtained.
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed stereoisomers .

Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Purity Validation : Reanalyze samples via HPLC-MS to rule out impurities (e.g., residual epoxides or oxidation byproducts) .
  • Strain/Model Variability : Replicate assays in multiple cell lines or organisms, controlling for metabolic enzyme expression (e.g., mEH-null models to assess diol bioactivation) .
  • Meta-Analysis : Compare data using standardized metrics (e.g., IC₅₀ values) and apply statistical tests (e.g., Student’s t-test) to evaluate significance .

Q. What advanced techniques can elucidate the ecological persistence of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301/302 guidelines to test microbial degradation in soil/water systems.
  • Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity, noting current data gaps in ecological safety .
  • QSAR Modeling : Predict environmental fate using quantitative structure-activity relationships based on logP and molecular weight .

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